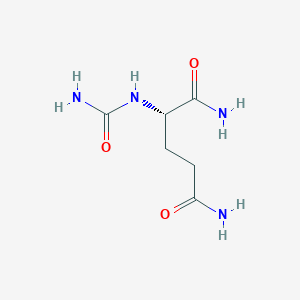
2-Chloro-4-iodoaniline
描述
2-Chloro-4-iodoaniline is an organic compound with the molecular formula C6H5ClIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 of the benzene ring are replaced by chlorine and iodine atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the nitration of chlorobenzene, followed by reduction to form 2-chloroaniline, and subsequent iodination. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Chloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-chloro-4-azidoaniline or 2-chloro-4-cyanoaniline can be formed.
Oxidation Products: Nitro derivatives like 2-chloro-4-nitroaniline.
Reduction Products: Corresponding amines or hydrazines.
科学研究应用
2-Chloro-4-iodoaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-iodoaniline depends on its application. In organic synthesis, its reactivity is primarily due to the presence of both electron-withdrawing (chlorine and iodine) and electron-donating (amino) groups, which influence its behavior in electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
2-Chloroaniline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodoaniline: Lacks the chlorine substituent, affecting its electronic properties and reactivity.
2-Bromo-4-iodoaniline: Similar structure but with bromine instead of chlorine, leading to different reactivity patterns.
Uniqueness: 2-Chloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
属性
IUPAC Name |
2-chloro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAOWXYGPEPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962158 | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42016-93-3 | |
| Record name | 2-Chloro-4-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42016-93-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of 2-chloro-4-iodoaniline?
A1: The crystal structure of this compound has been determined using X-ray diffraction. It reveals that the molecule does not exhibit strong intermolecular interactions like hydrogen bonding or iodine-iodine interactions, despite the presence of an amino group and an iodine atom []. The crystal structure is primarily stabilized by weaker interactions involving the amine group as a hydrogen bond donor and nitrogen or halogen atoms as acceptors [].
Q2: What is the role of this compound in the synthesis of cobimetinib?
A2: this compound is a key intermediate in the synthesis of cobimetinib, a medication used to treat certain types of melanoma []. It reacts with a precursor molecule, [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl]ketone, in a substitution reaction. This step is crucial for incorporating the specific chemical structure of this compound into the final cobimetinib molecule [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
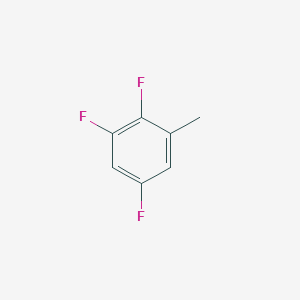
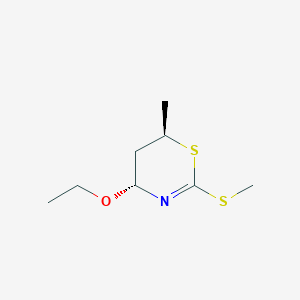
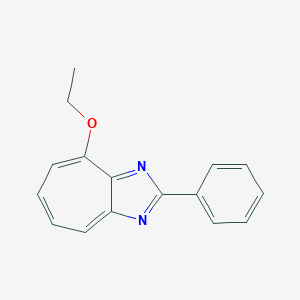
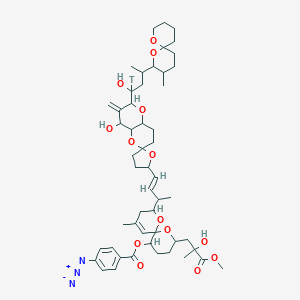
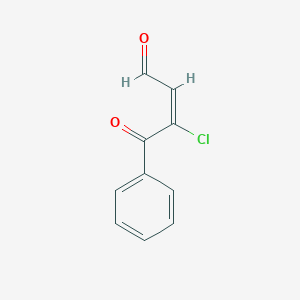
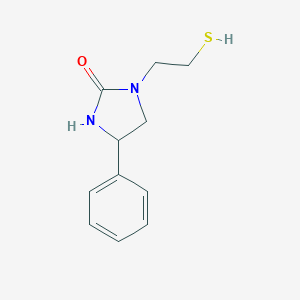
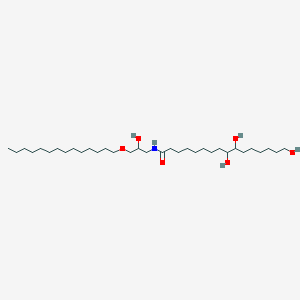

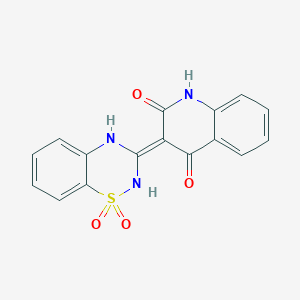
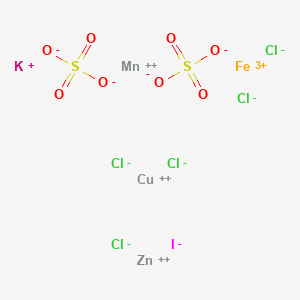
![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)
